![molecular formula C14H15ClFN B1448078 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride CAS No. 1427379-05-2](/img/structure/B1448078.png)
1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride
Overview
Description
“1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1419073-74-7. It has a molecular weight of 175.63 and its IUPAC name is (1S)-1-(4-fluorophenyl)ethanamine hydrochloride . It is stored in an inert atmosphere at 2-8°C and is a solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10FN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H/t6-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Medicinal Chemistry
1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride: is utilized in medicinal chemistry as a precursor for the synthesis of various pharmaceutical compounds. Its fluorinated phenyl group is particularly valuable due to the role of fluorine in enhancing the bioavailability and metabolic stability of therapeutic agents .
Organic Synthesis
In the field of organic chemistry, this compound serves as an intermediate in the synthesis of complex organic molecules. Its amine group can undergo various reactions, such as acylation or alkylation, making it a versatile building block for creating new chemical entities .
Pharmacology
Pharmacologically, 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride may be investigated for its potential effects on biological systems. It could be part of studies looking into receptor binding or enzyme inhibition, contributing to the development of new drugs .
Neuroscience
Neuroscience research might explore the use of this compound in the development of neuroactive drugs. Given its structural features, it could interact with neural receptors or transporters, which can be pivotal in studying neurological disorders or developing treatments .
Biochemistry
In biochemistry, the compound’s reactivity with various biomolecules can be of interest. It could be used to study protein-ligand interactions or to understand the influence of fluorinated compounds on biological pathways .
Materials Science
Lastly, in materials science, 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride might be used in the creation of novel materials. Its incorporation into polymers or coatings could impart unique properties like increased resistance to degradation or altered electrical conductivity .
Safety And Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-[4-(4-fluorophenyl)phenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN.ClH/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13;/h2-10H,16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFDDAIUUBFEES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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